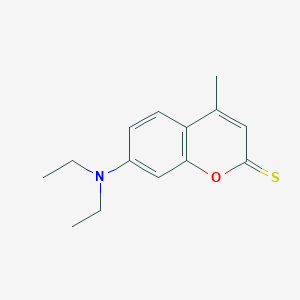
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione is a derivative of coumarin, a class of organic compounds known for their diverse applications in various fields such as medicine, biology, and industry. This compound is particularly notable for its unique structural features, which include a diethylamino group and a benzopyran-thione core. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione typically involves the condensation of acetylacetic ether with m-diethylaminophenol in the presence of zinc chloride and stannous chloride . The reaction mixture is then washed with acid and dried to obtain the crude product, which is subsequently recrystallized to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves rigorous purification steps, including repeated recrystallization and solvent extraction, to remove impurities and enhance the compound’s performance in its intended applications .
化学反应分析
Types of Reactions
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
科学研究应用
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione involves its interaction with molecular targets through its diethylamino and thione groups. These interactions can modulate various biochemical pathways, leading to effects such as fluorescence emission and photostability. The compound’s ability to absorb and emit light at specific wavelengths is attributed to its unique electronic structure, which facilitates energy transfer processes .
相似化合物的比较
Similar Compounds
7-(Diethylamino)-4-methylcoumarin: Shares similar structural features but lacks the thione group, resulting in different photophysical properties.
7-Amino-4-methylcoumarin: Contains an amino group instead of a diethylamino group, leading to variations in solubility and reactivity.
Coumarin 343: A non-rigid analogue with distinct photophysical behavior due to its different substituents.
Uniqueness
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione stands out due to its thione group, which imparts unique chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and stability under various conditions .
属性
CAS 编号 |
132220-02-1 |
|---|---|
分子式 |
C14H17NOS |
分子量 |
247.36 g/mol |
IUPAC 名称 |
7-(diethylamino)-4-methylchromene-2-thione |
InChI |
InChI=1S/C14H17NOS/c1-4-15(5-2)11-6-7-12-10(3)8-14(17)16-13(12)9-11/h6-9H,4-5H2,1-3H3 |
InChI 键 |
ISWLYGYYKQMADW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=S)O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


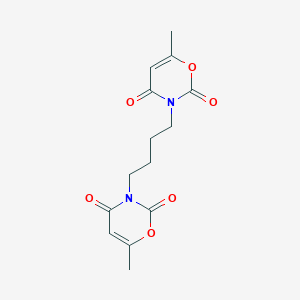
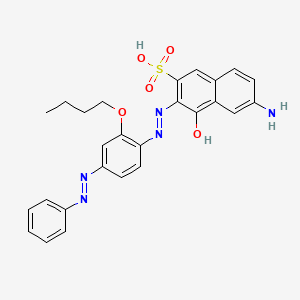
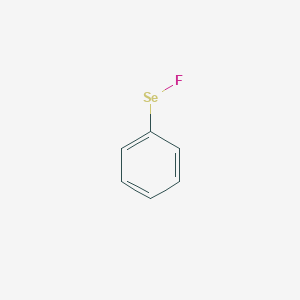
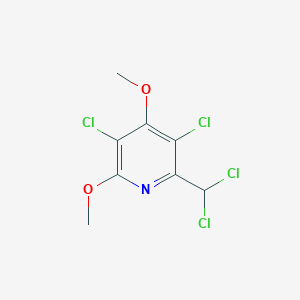
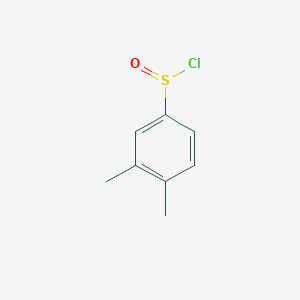
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
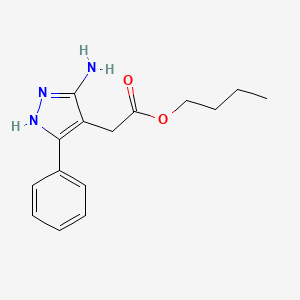
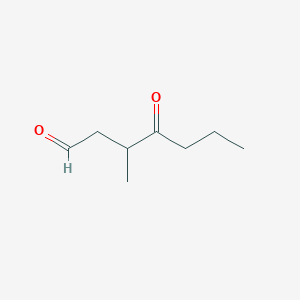

![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
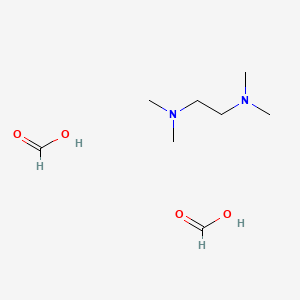
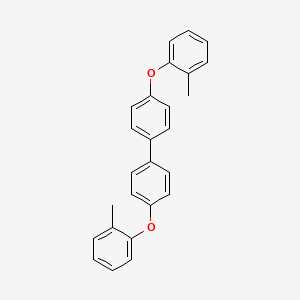

![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
